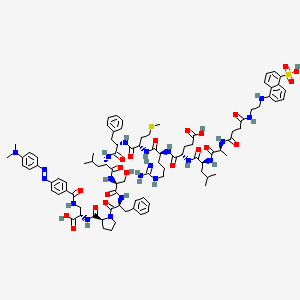

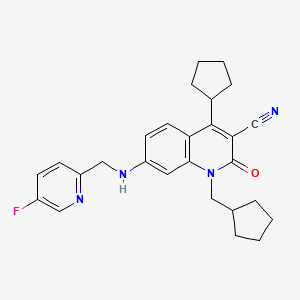

Z-FG-NHO-Bz

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-FG-NHO-Bzは、様々な細胞プロセスに関与するプロテアーゼファミリーであるカテプシンの選択的阻害剤です。 この化合物は、主にカテプシンの阻害とその生物学的システムにおける役割を研究するための科学研究で使用されます .

準備方法

合成経路と反応条件

反応条件には、通常、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬をジクロロメタンなどの有機溶媒中で使用するものが含まれます .

工業生産方法

Z-FG-NHO-Bzの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、大規模なペプチド合成技術を含みます。 これらの方法は、多くの場合、自動ペプチド合成装置と高速液体クロマトグラフィー(HPLC)を精製に使用します .

化学反応の分析

反応の種類

Z-FG-NHO-Bzは、反応性の官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は、通常、ジメチルホルムアミド(DMF)またはジクロロメタンなどの有機溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応によりアミド誘導体が生成され、酸化反応により化合物の酸化型が生成される可能性があります .

科学研究への応用

This compoundは、カテプシンを選択的に阻害する能力のために、科学研究で広く使用されています。その用途には次のようなものがあります。

化学: プロテアーゼの阻害メカニズムの研究と新しい阻害剤の開発。

生物学: アポトーシスやオートファジーなどの細胞プロセスにおけるカテプシンの役割の調査。

医学: がんや神経変性疾患など、カテプシンが関与する疾患における潜在的な治療用途の探求。

科学的研究の応用

Z-FG-NHO-Bz is widely used in scientific research due to its ability to selectively inhibit cathepsins. Some of its applications include:

Chemistry: Studying the inhibition mechanisms of proteases and developing new inhibitors.

Biology: Investigating the role of cathepsins in cellular processes such as apoptosis and autophagy.

Medicine: Exploring potential therapeutic applications in diseases where cathepsins are implicated, such as cancer and neurodegenerative disorders.

Industry: Utilizing the compound in the development of diagnostic tools and assays for protease activity

作用機序

Z-FG-NHO-Bzは、カテプシンを選択的に阻害することによって作用を発揮します。酵素の活性部位に結合し、基質へのアクセスとそれに続くプロテオリティック活性を阻害します。 この阻害は、アポトーシスや炎症など、様々な細胞経路を調節する可能性があります .

類似化合物との比較

類似化合物

Z-FG-NHO-BzOME: カテプシンB、L、およびSも阻害する類似化合物

カテプシン阻害剤I: 類似の構造と作用機序を持つ、カテプシンのもう1つの選択的阻害剤.

独自性

Z-FG-NHO-Bzは、カテプシンに対する高い選択性と、複数のカテプシンアイソフォームを阻害する能力により、ユニークです。 これは、様々な生物学的プロセスにおけるこれらのプロテアーゼの特定の役割を研究するための研究における貴重なツールとなっています .

特性

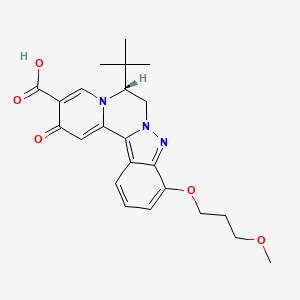

分子式 |

C26H25N3O6 |

|---|---|

分子量 |

475.5 g/mol |

IUPAC名 |

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c30-23(29-35-25(32)21-14-8-3-9-15-21)17-27-24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,27,31)(H,28,33)(H,29,30)/t22-/m0/s1 |

InChIキー |

OXFHSXOSIKNPIA-QFIPXVFZSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

methyl phosphate](/img/structure/B12378501.png)